molecular formula C20H17NO4S B13997505 Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) CAS No. 2848-47-7

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)

Cat. No.: B13997505
CAS No.: 2848-47-7
M. Wt: 367.4 g/mol
InChI Key: LMSJHBMQFOKMDS-UHFFFAOYSA-N
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Description

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) is a chemical compound with the molecular formula C21H27NO4S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylsulfonyl group and a diphenylmethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester typically involves the reaction of phenylsulfonyl chloride with diphenylmethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylsulfonyl compounds.

Scientific Research Applications

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active moieties that exert biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (phenylsulfonyl)-, 2,6-di-tert-butylphenyl ester: Similar structure but with tert-butyl groups.

    Carbamic acid, (phenylsulfonyl)-, methyl ester: A simpler ester derivative.

    Carbamic acid, (phenylsulfonyl)-, ethyl ester: Another ester variant with an ethyl group.

Uniqueness

Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester is unique due to its diphenylmethyl ester group, which imparts distinct chemical properties and potential applications. The presence of the phenylsulfonyl group also contributes to its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2848-47-7

Molecular Formula

C20H17NO4S

Molecular Weight

367.4 g/mol

IUPAC Name

benzhydryl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22)

InChI Key

LMSJHBMQFOKMDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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